molecular formula C6H7NO B13018852 5-methyl-1H-pyrrole-3-carbaldehyde

5-methyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B13018852
M. Wt: 109.13 g/mol
InChI Key: DKJCTPBQMVAPJG-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrole-3-carbaldehyde: is an organic compound with the molecular formula C6H7NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by a methyl group at the 5-position and an aldehyde group at the 3-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrrole-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyrrole with formaldehyde and a methylating agent under acidic conditions. The reaction typically proceeds via electrophilic substitution, where the aldehyde group is introduced at the 3-position and the methyl group at the 5-position of the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: 5-Methyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 5-Methyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-Methyl-1H-pyrrole-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and natural product analogs.

Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrole derivatives. It is also employed in the development of bioactive molecules with potential therapeutic applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It is also utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the aromatic pyrrole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    5-Phenyl-1H-pyrrole-3-carbaldehyde: This compound has a phenyl group at the 5-position instead of a methyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.

    1H-Indole-3-carbaldehyde: This compound has an indole ring structure and is used as a precursor in the synthesis of biologically active molecules.

    5-Methyl-1H-pyrazole-3-carbaldehyde: This compound has a pyrazole ring instead of a pyrrole ring and is used as an intermediate in organic synthesis.

Uniqueness: 5-Methyl-1H-pyrrole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring. The presence of both a methyl group and an aldehyde group provides distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.

Properties

IUPAC Name

5-methyl-1H-pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-6(4-8)3-7-5/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJCTPBQMVAPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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